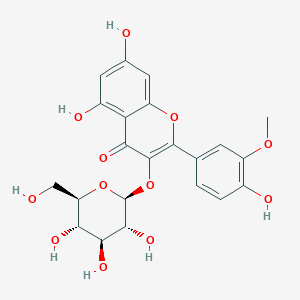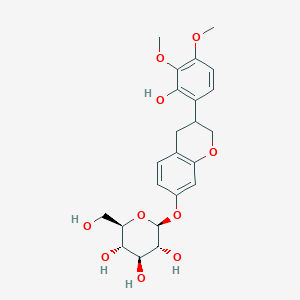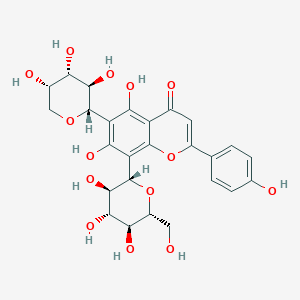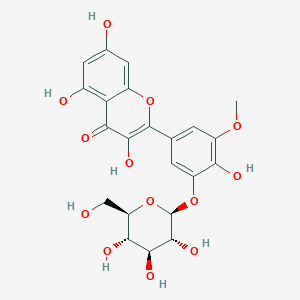
6-Ketoestradiol
説明
6-Ketoestradiol is a metabolite of Estradiol . It can be used to synthesize re-containing 7α-substituted estradiol complexes .
Synthesis Analysis
The synthesis of 6-Ketoestradiol involves the use of compound I as a raw material . It provides a new synthesis route of 6-Ketoestradiol, which is green, environment-friendly, and suitable for industrial production .Molecular Structure Analysis
The molecular formula of 6-Ketoestradiol is C18H22O3 . It has an average mass of 286.366 Da and a monoisotopic mass of 286.156891 Da . The molecule contains a total of 46 bonds, including 24 non-H bonds, 7 multiple bonds, 1 double bond, and 6 aromatic bonds .Chemical Reactions Analysis
6-Ketoestradiol can be used to synthesize re-containing 7α-substituted estradiol complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Ketoestradiol include a density of 1.3±0.1 g/cm3, a boiling point of 478.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 78.3±3.0 kJ/mol and a flash point of 257.5±25.2 °C .科学的研究の応用
Conjugate Preparation for Immune Response Studies : A study by Dean, Exley, and Johnson (1971) in the journal Steroids discusses the preparation of a 17β-oestradiol conjugate, involving 6-keto-17β-oestradiol. This conjugate aims to elicit a more specific immune response, useful for research in immunology and biochemistry (Dean, Exley, & Johnson, 1971).
Metabolism Study in Humans : A study by Levitz, Rosen, and Twombly (1960) in Archives of Biochemistry and Biophysics investigates the metabolism of 16-ketoestradiol-17β in humans, highlighting its potential significance in understanding estrogen metabolism (Levitz, Rosen, & Twombly, 1960).
Bone Growth and Hormonal Effects in Animals : Andersen et al. (2008) in the Journal of Animal Physiology and Animal Nutrition explored the effect of alpha-ketoglutarate on bone growth and estrogen levels in pigs, providing insights into bone development and hormonal regulation (Andersen et al., 2008).
Synthesis of Estradiol Analogues for Biochemical Studies : Wang et al. (2000) in the Journal of Medicinal Chemistry synthesized B-ring-expanded 2-ethoxyestradiol analogues starting from 6-keto estradiol derivatives. This research is pivotal for understanding tubulin polymerization and microtubule stability, with potential applications in cancer research and drug development (Wang et al., 2000).
Reproductive Studies in Mares : Goff, Sirois, and Pontbriand (1993) in the journal Reproduction examined the effect of oestradiol on prostaglandin release in mares. This research contributes to understanding reproductive physiology and hormonal interactions in equine species (Goff, Sirois, & Pontbriand, 1993).
Bone Mineral Density Studies in Piglets : Kowalik et al. (2005) investigated the influence of alpha-ketoglutarate on bone mineral density and 17-beta-oestradiol levels in piglets, contributing to our understanding of bone development and hormonal effects in early life (Kowalik et al., 2005).
Chemical Properties and Synthesis Techniques : Additional studies have focused on the chemical properties of 6-ketoestradiol and related compounds, synthesis techniques, and their applications in biochemical and medical research. For example, Harnik (1965) described an easy synthesis of 6-methoxy aromatic steroids from estradiol, contributing to the field of synthetic chemistry (Harnik, 1965).
作用機序
Target of Action
6-Ketoestradiol is primarily used to synthesize re-containing 7α-substituted estradiol complexes
Mode of Action
It is known that it can be used to synthesize re-containing 7α-substituted estradiol complexes
Biochemical Pathways
It’s known that it can be used to synthesize re-containing 7α-substituted estradiol complexes
特性
IUPAC Name |
(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15,17,19,21H,4-7,9H2,1H3/t12-,13-,15+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTDDOWJIRXOMA-YVEZLPLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ketoestradiol | |
CAS RN |
571-92-6 | |
| Record name | 6-Ketoestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-KETOESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2CJW3GSE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 6-ketoestradiol be chemically modified to introduce specific functional groups?
A1: Yes, 6-ketoestradiol can be chemically modified. One study [] demonstrated the introduction of aliphatic amino or hydroxy groups to 6-ketoestradiol using (aminooxy)butyl- and -hexylamines and alcohols as heterobifunctional spacer reagents. The aminooxy group in these reagents reacts readily with the keto group of 6-ketoestradiol, leaving the amino or hydroxy group available for further reactions. This method provides a general and easy one-step synthesis to introduce desired functionalities to 6-ketoestradiol for various applications. [1: https://www.semanticscholar.org/paper/71299d8c61388517e7731c293e28479c42ea1a45]
Q2: Can 6-ketoestradiol be used as a starting material for the synthesis of other steroid derivatives?
A2: Yes, 6-ketoestradiol serves as a valuable starting material in steroid chemistry. Research [] highlights its use in synthesizing 6-methoxy equilenin derivatives. The process involves converting 6-ketoestradiol to 7α-bromo-6-ketoestradiol 17-acetate, which is then transformed into various derivatives like 6-hydroxyequilenin dimethyl ether and 3,6-dimethoxy-176 -acetyl-1,3,5(10), 6,8-estrapentaene. These synthetic pathways demonstrate the versatility of 6-ketoestradiol in accessing diverse steroid structures. [2: https://www.semanticscholar.org/paper/d53d144c20c9888242a6221bcfd7207e44f65ff0]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![(2S,3R,4R,5R,6S)-2-[[3,5-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrochromen-7-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B191638.png)